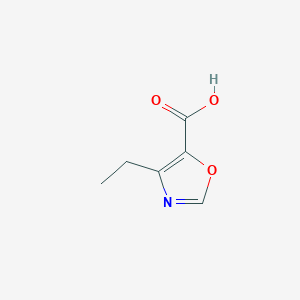
2-Bromo-3-iodo-6-metoxipirimidina
Descripción general
Descripción
2-Bromo-3-iodo-6-methoxypyridine is an organic compound with the molecular formula C6H5BrINO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to the pyridine ring. It is commonly used as an intermediate in organic synthesis and various chemical reactions.
Aplicaciones Científicas De Investigación
2-Bromo-3-iodo-6-methoxypyridine is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds and drug discovery.
Material Science: The compound is used in the synthesis of materials with specific electronic or optical properties
Mecanismo De Acción
Target of Action
It is known that bromo and iodo pyridines are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
It is known that such compounds are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromo and iodo groups on the pyridine ring can act as leaving groups, allowing the carbon they were attached to form a bond with a new group .
Biochemical Pathways
As a reagent in organic synthesis, it can be used to create a wide variety of compounds, potentially affecting many different biochemical pathways depending on the final product .
Pharmacokinetics
As a reagent in organic synthesis, its pharmacokinetic properties would largely depend on the final compound it is used to create .
Result of Action
As a reagent in organic synthesis, its effects would largely depend on the final compound it is used to create .
Action Environment
Factors such as temperature, ph, and solvent can affect the course of the reactions it is used in .
Análisis Bioquímico
Biochemical Properties
2-Bromo-3-iodo-6-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been noted for its potential use in the synthesis of p38α mitogen-activated protein kinase inhibitors . These interactions are crucial as they can modulate the activity of enzymes and proteins, thereby influencing various biochemical pathways. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of their catalytic functions.
Cellular Effects
The effects of 2-Bromo-3-iodo-6-methoxypyridine on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38α mitogen-activated protein kinase can lead to the modulation of pro-inflammatory cytokine release, impacting cellular responses to inflammation . Additionally, it may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 2-Bromo-3-iodo-6-methoxypyridine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. For instance, its role in the inhibition of p38α mitogen-activated protein kinase involves binding to the ATP-binding site, thereby preventing the phosphorylation of downstream targets . This inhibition can result in altered cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-iodo-6-methoxypyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Bromo-3-iodo-6-methoxypyridine vary with different dosages in animal models. At lower doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have indicated that there is a threshold dose beyond which the compound can cause significant changes in cellular function and metabolism . Toxic effects at high doses may include cellular damage, oxidative stress, and disruption of normal metabolic processes.
Metabolic Pathways
2-Bromo-3-iodo-6-methoxypyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and alter the levels of metabolites within cells. For instance, its interaction with enzymes involved in the p38α mitogen-activated protein kinase pathway can influence the production of pro-inflammatory cytokines and other signaling molecules . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Bromo-3-iodo-6-methoxypyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles where it exerts its effects . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of 2-Bromo-3-iodo-6-methoxypyridine is a key factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . The precise localization of the compound within cells is essential for understanding its mechanism of action and optimizing its use in research and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-iodo-6-methoxypyridine typically involves the introduction of bromine and iodine atoms at specific positions on the pyridine ring. One common method involves the bromination of 3-iodo-6-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of 2-Bromo-3-iodo-6-methoxypyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-iodo-6-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound formed by the coupling of the pyridine derivative with a boronic acid .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-iodo-3-methoxypyridine
- 2-Bromo-5-iodo-3-methoxypyridine
- 5-Bromo-2-iodo-3-methoxypyridine
Uniqueness
2-Bromo-3-iodo-6-methoxypyridine is unique due to the specific positions of the bromine, iodine, and methoxy groups on the pyridine ring. This unique arrangement influences its reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Propiedades
IUPAC Name |
2-bromo-3-iodo-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWGRARQBSSJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride](/img/structure/B1442265.png)







![3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid](/img/structure/B1442280.png)

